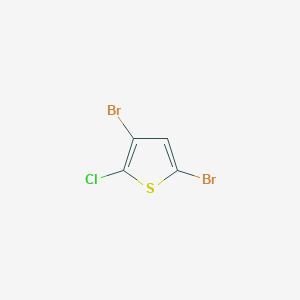
3,5-Dibromo-2-chlorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-chlorothiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chlorine atoms in this compound makes it an electron-deficient compound, which can be useful in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-chlorothiophene can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For example, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to introduce bromine and chlorine atoms into the thiophene ring .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-chlorothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents.
Coupling Reactions: Palladium-based catalysts are often used in Suzuki-Miyaura and Stille couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted thiophenes, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-chlorothiophene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-chlorothiophene involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing halogen atoms. These atoms make the compound more reactive towards nucleophiles, allowing it to undergo substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3,5-Dibromo-2-chlorothiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and materials for electronic applications .
Eigenschaften
CAS-Nummer |
60404-20-8 |
|---|---|
Molekularformel |
C4HBr2ClS |
Molekulargewicht |
276.38 g/mol |
IUPAC-Name |
3,5-dibromo-2-chlorothiophene |
InChI |
InChI=1S/C4HBr2ClS/c5-2-1-3(6)8-4(2)7/h1H |
InChI-Schlüssel |
NWWJGDMQJADJET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



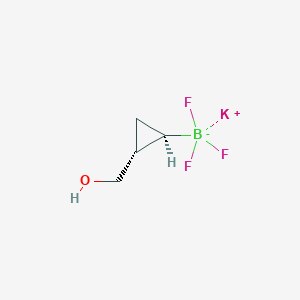
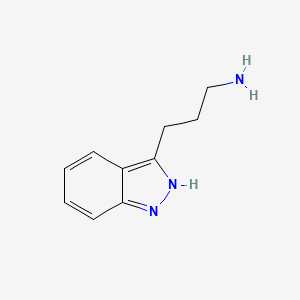
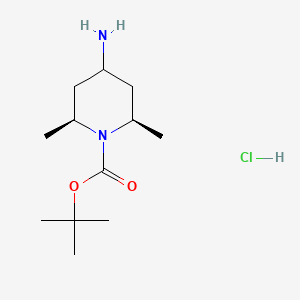
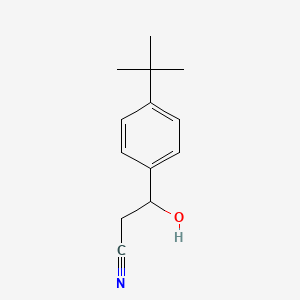
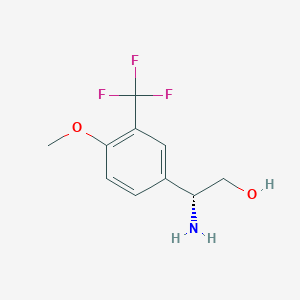

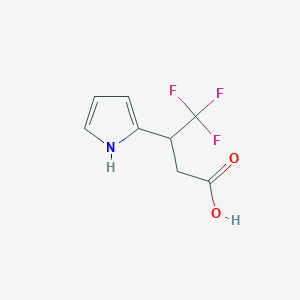

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
aminehydrochloride](/img/structure/B13586788.png)

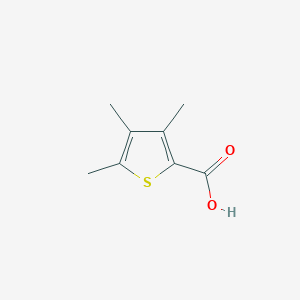
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
